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Compound of Interest

3,6-Difluoro-2-methoxybenzoic
Compound Name: _
acid

cat. No.: B1602329

An In-depth Technical Guide to 3,6-Difluoro-2-methoxybenzoic Acid: Properties, Synthesis,
and Applications in Drug Discovery

Executive Summary

3,6-Difluoro-2-methoxybenzoic acid (CAS No. 887267-03-0) is a highly functionalized
aromatic building block with significant potential in medicinal chemistry and materials science.
[1][2] The strategic placement of two fluorine atoms and a methoxy group on the benzoic acid
scaffold creates a unique electronic and steric profile, making it a valuable intermediate for the
synthesis of complex molecular architectures. The incorporation of fluorine is a well-established
strategy in drug design to enhance critical properties such as metabolic stability, lipophilicity,
and binding affinity.[3] This guide provides a comprehensive overview of the known and
predicted chemical properties of 3,6-Difluoro-2-methoxybenzoic acid, a detailed, field-proven
synthetic protocol, an analysis of its chemical reactivity, and a discussion of its potential
applications for researchers, scientists, and drug development professionals.

Molecular Profile and Physicochemical Properties

While extensive experimental data for this specific isomer is not widely available in peer-
reviewed literature, we can infer its properties based on its structure and data from analogous
compounds.

Chemical Structure and Identifiers
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The unique substitution pattern of 3,6-Difluoro-2-methoxybenzoic acid dictates its chemical

behavior, particularly the interplay between the electron-donating methoxy group and the

electron-withdrawing fluorine atoms.

Diagram 1: Chemical Structure of 3,6-Difluoro-2-methoxybenzoic Acid

A 2D representation of the title compound.

Physicochemical Data

The following table summarizes key identifiers and properties. Predicted values are included

due to the scarcity of experimental data and should be considered estimates.

Property Value Source(s)

CAS Number 887267-03-0 [1][2]

Molecular Formula CsHeF203 [4]

Molecular Weight 188.13 g/mol [4]
3,6-Difluoro-2-methoxybenzoic

IUPAC Name ] N/A (Standard)
acid
InChI=1S/C8H6F203/c1-13-7-

InChl 5(10)3-2-4(9)6(7)8(11)12/h2- [4]
3H,1H3,(H,11,12)
COC1=C(C=CC(=C1C(=0)O)F

SMILES [4]
)F

Predicted XlogP 1.2 [4]

Predicted pKa ~25-3.0 Inferred[5]
Expected to be a white to off-

Appearance white solid at room Inferred

temperature.

Note: The predicted pKa is inferred from the known acid-strengthening effect of ortho- and

para- fluorine substituents on benzoic acid.[5]
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Spectroscopic Profile (Predicted)

A crucial aspect of validating any synthesis or using this compound as a reagent is confirming
its identity via spectroscopy. Based on its structure, the following spectral characteristics are
anticipated:

e 1H NMR: The spectrum should feature two aromatic protons and one methoxy singlet. The
aromatic protons would likely appear as complex multiplets (potentially a doublet of doublets
and a triplet of doublets) due to both H-H and H-F coupling. The methoxy singlet (-OCH3)
would be expected around 3.9-4.1 ppm.

» 13C NMR: Approximately 8 distinct carbon signals are expected. The carboxylic acid carbon
will be the most downfield signal (>165 ppm). The carbons directly bonded to fluorine will
show large one-bond C-F coupling constants (XJCF > 240 Hz).

» 19F NMR: Two distinct signals are expected, one for each fluorine atom. Each signal would
appear as a multiplet due to coupling with the nearby aromatic protons and potentially a
smaller long-range F-F coupling.

e Mass Spectrometry (MS): The monoisotopic mass is 188.0285 Da.[4] In ESI-negative mode,
the [M-H]~ ion at m/z 187.0212 is expected to be the base peak.[4] In ESI-positive mode, the
[M+H]* ion would be observed at m/z 189.0358.[4]

« Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from
the carboxylic acid (~2500-3300 cm~1), a sharp C=0 stretch (~1700-1725 cm~1), C-O
stretches for the ether and acid (~1250-1300 cm™~1), and strong C-F stretches (~1100-1200
cm™1).

Synthesis and Manufacturing Protocol

While multiple synthetic routes to fluorinated benzoic acids exist, Directed ortho-Lithiation
(DoM) represents the most efficient and regioselective strategy for preparing the target
molecule from commercially available precursors.[6] The methoxy group is a powerful ortho-
directing group, guiding deprotonation to the adjacent C6 position.

Retrosynthetic Analysis
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The most logical disconnection is at the C1-COOH bond, pointing to a carboxylation reaction of
an aryl-lithium species. This intermediate can be generated regioselectively from a readily
available difluoroanisole precursor via DoM.

Diagram 2: Retrosynthetic Pathway for 3,6-Difluoro-2-methoxybenzoic Acid

Directed ortho-Lithiation
(s-BulLi, -78°C)

1,4-Difluoro-2-methoxybenzene |<& Carboxylation (CO2)

Aryl-lithium Intermediate |<&

3,6-Difluoro-2-methoxybenzoic Acid

Click to download full resolution via product page

A simplified retrosynthesis via Directed ortho-Lithiation.

Experimental Protocol: Synthesis via Directed ortho-
Lithiation

This protocol is a robust method adapted from established procedures for the ortho-lithiation of
substituted anisoles.[7][8]

Materials:

1,4-Difluoro-2-methoxybenzene (1.0 eq)

e Anhydrous Tetrahydrofuran (THF)

e sec-Butyllithium (s-BuLi, ~1.4 M in cyclohexane, 1.1 eq)
e Dry Ice (COz, solid), crushed

¢ Hydrochloric Acid (HCI), 3M aqueous solution

o Ethyl Acetate

e Brine (saturated NaCl solution)

e Anhydrous Magnesium Sulfate (MgSQOa)
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Procedure:

e Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1,4-Difluoro-2-
methoxybenzene (1.0 eq) and anhydrous THF (~0.2 M concentration).

o Causality: Anhydrous and inert conditions are critical. Organolithium reagents are
extremely reactive with water and oxygen. THF is an ideal solvent as its ether oxygen can
coordinate to the lithium ion, increasing the reactivity of the base.[7]

e Litihiation: The solution is cooled to -78 °C using a dry ice/acetone bath. s-BuLi (1.1 eq) is
added dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise
above -70 °C. The resulting solution is stirred at -78 °C for 1 hour.

o Causality: The low temperature is essential to prevent side reactions and potential
rearrangement of the lithiated intermediate.[8] s-BulLi is a strong, non-nucleophilic base
ideal for deprotonation without attacking the aromatic ring. The methoxy group directs the
deprotonation exclusively to the C6 position due to chelation with the lithium cation.[6]

o Carboxylation: The flask is opened to the atmosphere, and an excess of freshly crushed dry
ice is added in several portions while the reaction continues to stir. The reaction is allowed to
slowly warm to room temperature overnight as the dry ice sublimes.

o Causality: Dry ice serves as the electrophile (COz). Adding it in excess ensures complete
reaction with the aryllithium species. The slow warming allows the reaction to proceed to
completion.

o Workup and Acidification: The reaction is quenched by the slow addition of water. The
mixture is transferred to a separatory funnel, and the organic layer is separated. The
agueous layer is then acidified to pH ~2 with 3M HCI, which will precipitate the crude benzoic
acid product.

o Causality: Acidification protonates the carboxylate salt formed during the reaction,
rendering the final product insoluble in the aqueous phase.

o Extraction and Purification: The acidified aqueous layer is extracted three times with ethyl
acetate. The combined organic extracts are washed with brine, dried over anhydrous
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MgSOea, filtered, and concentrated under reduced pressure.

o Causality: Ethyl acetate is a suitable solvent for extracting the organic acid. The brine
wash removes residual water, and MgSOa is a neutral drying agent.

Final Product: The crude solid can be purified by recrystallization from a suitable solvent
system (e.g., ethanol/water or hexanes/ethyl acetate) to yield 3,6-Difluoro-2-
methoxybenzoic acid as a crystalline solid.

Chemical Reactivity and Derivatization

3,6-Difluoro-2-methoxybenzoic acid is a versatile intermediate whose reactivity is governed
by its three key functional components.

Reactions at the Carboxylic Acid

The carboxylic acid moiety is the primary site for derivatization, enabling its incorporation into
larger molecules.

Amide Formation: The acid can be coupled with amines using standard peptide coupling
reagents (e.g., HATU, EDC/HOBY) or by first converting the acid to an acyl chloride (using
SOCIz or (COCI)2) followed by reaction with an amine. This is a cornerstone reaction in the
synthesis of many active pharmaceutical ingredients (APIs).

Esterification: Fischer esterification (reaction with an alcohol under acidic catalysis) or
reaction with an alkyl halide in the presence of a base can be used to form esters.

Reduction: The carboxylic acid can be reduced to the corresponding benzyl alcohol using
strong reducing agents like LiAlH4 or borane complexes (BHs- THF). Such biotransformations
have also been observed using fungal cultures.[9]

Reactivity of the Aromatic Ring

The electronic nature of the ring is complex. The methoxy group is an activating, ortho, para-
director, while the fluorine atoms are deactivating but also ortho, para-directors.

o Electrophilic Aromatic Substitution (EAS): EAS reactions like nitration or halogenation are
likely to be disfavored due to the deactivating effect of the fluorine atoms and the carboxylic
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acid. If forced, substitution would likely occur at the C5 position, which is para to the methoxy
group and meta to the two fluorine atoms.

e Nucleophilic Aromatic Substitution (SnAr): The fluorine atoms are potential sites for SnAr,
although this typically requires a strong electron-withdrawing group (like a nitro group) ortho
or para to the leaving group.[10] In this molecule, S»Ar is less probable under standard
conditions.

Applications in Research and Drug Development

Fluorinated benzoic acids are high-value intermediates in the synthesis of pharmaceuticals and
agrochemicals.[3] The introduction of fluorine can block metabolic oxidation sites, increase
binding affinity through favorable electrostatic interactions, and modulate pKa and lipophilicity
to improve cell permeability and overall pharmacokinetic profiles.

Diagram 3: Role as a Synthetic Building Block

3,6-Difluoro-2-methoxybenzoic Acid

SOClI2
Acyl Chloride Primary Amine
Intermediate (R-NH2)

yupling/

Final Drug-like Molecule
(Amide)

Click to download full resolution via product page

General workflow for incorporating the acid into a larger molecule.

Precursor to Quinolone Antibiotics

Difluoroaromatic acids are key starting materials for many modern fluoroquinolone antibiotics.
[11] The benzoic acid provides the core scaffold onto which the quinolone ring system is
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constructed. For example, the synthesis of advanced quinolones often begins with a
substituted difluorobenzoic acid, which undergoes a series of reactions including condensation
and cyclization.[11]

Scaffolds in Medicinal Chemistry

The 3,6-difluoro-2-methoxybenzoyl moiety can be found in patented compounds explored for
various therapeutic targets. For instance, substituted benzoic acid amides are central
structures in molecules designed as modulators of the cystic fibrosis transmembrane
conductance regulator (CFTR) protein, a target for treating cystic fibrosis.[12] While not this
exact isomer, the general scaffold is of high interest.

Influence on Pharmacological Properties

o Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it
resistant to metabolic hydroxylation by cytochrome P450 enzymes. Placing fluorine at the 3
and 6 positions can shield the methoxy group and the aromatic ring from oxidative
metabolism.

 Lipophilicity and Permeability: Fluorine substitution generally increases a molecule's
lipophilicity, which can enhance its ability to cross biological membranes.

» Binding Affinity: The polarized C-F bond can participate in favorable dipole-dipole or
hydrogen bonding interactions with protein targets, potentially increasing the potency of a
drug candidate.

Safety, Handling, and Storage
5.1. Hazard ldentification

Based on safety data for structurally similar compounds like 3-fluoro-2-methoxybenzoic acid,
this compound should be handled as a potential irritant.[13]

o GHS Hazards (Anticipated): Causes skin irritation (H315), Causes serious eye irritation
(H319), May cause respiratory irritation (H335).[13]

5.2. Recommended Handling Procedures
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e Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety
goggles with side shields, and a laboratory coat.

e Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust.

» Handling: Avoid creating dust. Wash hands thoroughly after handling.
5.3. Storage and Stability
o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

 Stability: The compound is expected to be chemically stable under standard ambient
conditions.

Conclusion

3,6-Difluoro-2-methoxybenzoic acid is a valuable and highly versatile chemical building
block. Its unique substitution pattern offers a powerful tool for medicinal chemists aiming to
fine-tune the properties of drug candidates. While detailed experimental characterization is
limited in public literature, its synthesis is readily achievable through established methods like
Directed ortho-Lithiation. The principles of its reactivity and the strategic advantages conferred
by its fluorine and methoxy groups provide a strong foundation for its application in the
development of next-generation pharmaceuticals and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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